molecular formula C20H20N2O3 B5544679 4-(2-ethoxy-3-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-(2-ethoxy-3-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5544679
M. Wt: 336.4 g/mol
InChI Key: OTFUDDXYSXCGFI-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethoxy-3-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.14739250 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazolopyrazole derivatives via reactions of donor compounds with pyrazolones, including those similar to the chemical structure , showcases the compound's adaptability in forming derivatives with potential biological activities (Abou-Zied & El-Mansory, 2014). Moreover, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized from similar compounds have been characterized for their structures and screened for cytotoxic activity, indicating the compound's relevance in medicinal chemistry (Hassan, Hafez, & Osman, 2014).

Biological Applications

Research into the synthesis and bioactivity of 4-substitutedphenyl pyrazol benzenesulfonamides, derived from similar structures, highlights the potential for developing new cytotoxic and tumor-specific inhibitors, emphasizing the compound's utility in cancer research (Gul et al., 2016). Furthermore, the creation of pyrazolo[1,5-a]-1,3,5-triazine derivatives as phosphodiesterase type 4 inhibitors, through reactions involving similar chemical frameworks, underscores the compound's application in designing new therapeutic agents (Raboisson et al., 2003).

Material Science and Other Applications

The compound and its derivatives have also been explored for applications beyond biomedical research, such as in the development of multifunction additives for lubricating oils, indicating its potential in industrial applications (Salih & Al-Messri, 2022). Additionally, the synthesis of new oxazolone scaffolds from similar structures and their anticancer activity provide further evidence of the compound's versatility in contributing to novel therapeutic solutions (2020).

Properties

IUPAC Name

(4Z)-4-[(2-ethoxy-3-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-25-19-15(9-8-12-18(19)24-3)13-17-14(2)21-22(20(17)23)16-10-6-5-7-11-16/h5-13H,4H2,1-3H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFUDDXYSXCGFI-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C=C2C(=NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC=C1OC)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.